molecular formula C8H15Br B13184372 7-Bromo-6-methylhept-1-ene

7-Bromo-6-methylhept-1-ene

Cat. No.: B13184372
M. Wt: 191.11 g/mol
InChI Key: VFHYBBPHTKQUJM-UHFFFAOYSA-N
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Description

7-Bromo-6-methylhept-1-ene is an organic compound with the molecular formula C8H15Br It is a brominated alkene, characterized by the presence of a bromine atom attached to a heptene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-6-methylhept-1-ene typically involves the bromination of 6-methylhept-1-ene. This can be achieved through the addition of bromine (Br2) to the double bond of 6-methylhept-1-ene under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This ensures consistent product quality and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-6-methylhept-1-ene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Addition Reactions: The double bond in the heptene chain can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination to form 6-methylhept-1-yne.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Addition: Bromine (Br2) in dichloromethane (CH2Cl2).

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

Major Products Formed

    Substitution: 6-Methylheptan-1-ol, 6-Methylheptanenitrile.

    Addition: 7,7-Dibromo-6-methylheptane.

    Elimination: 6-Methylhept-1-yne.

Scientific Research Applications

7-Bromo-6-methylhept-1-ene is used in various scientific research applications, including:

    Organic Synthesis: As a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential intermediate in the synthesis of pharmaceutical compounds.

    Material Science: Used in the preparation of polymers and other advanced materials.

    Biological Studies: Investigated for its biological activity and potential as a bioactive compound.

Mechanism of Action

The mechanism of action of 7-Bromo-6-methylhept-1-ene in chemical reactions involves the interaction of the bromine atom and the double bond with various reagents. The bromine atom acts as a leaving group in substitution and elimination reactions, while the double bond participates in addition reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

    7-Bromohept-1-ene: Similar structure but lacks the methyl group at the 6-position.

    6-Bromo-1-hexene: Shorter carbon chain and different position of the bromine atom.

    7-Chloro-6-methylhept-1-ene: Chlorine atom instead of bromine.

Uniqueness

7-Bromo-6-methylhept-1-ene is unique due to the presence of both a bromine atom and a methyl group on the heptene chain. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and research.

Properties

Molecular Formula

C8H15Br

Molecular Weight

191.11 g/mol

IUPAC Name

7-bromo-6-methylhept-1-ene

InChI

InChI=1S/C8H15Br/c1-3-4-5-6-8(2)7-9/h3,8H,1,4-7H2,2H3

InChI Key

VFHYBBPHTKQUJM-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC=C)CBr

Origin of Product

United States

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